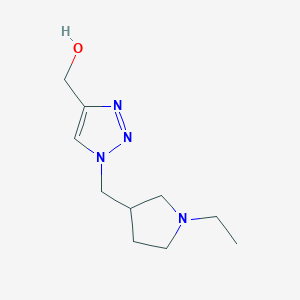

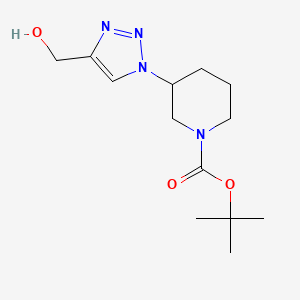

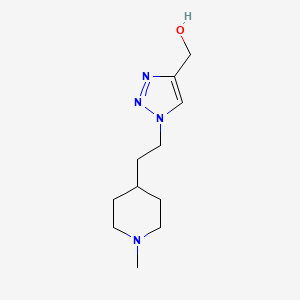

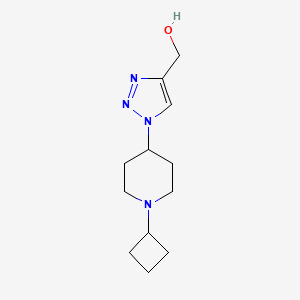

![molecular formula C13H22N4 B1482152 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098014-13-0](/img/structure/B1482152.png)

2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Overview

Description

2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (ETHP) is a heterocyclic compound that belongs to the pyrazole family. It is a nitrogen-containing heterocyclic compound that contains a five-membered ring with two nitrogen atoms. ETHP is a synthetic compound and is used in various scientific research applications. It is also a key intermediate in the synthesis of several pharmaceuticals.

Scientific Research Applications

Pyrazine Derivatives in Medicinal Chemistry

Pyrazine-based compounds, including 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, are notable in medicinal chemistry due to their unique combination of heteroatoms and aromatic properties. These compounds facilitate various polar and non-polar interactions, making them valuable in drug design and protein interaction studies. The heteroaromatic nature of pyrazines enables them to engage in diverse binding interactions when co-crystallized with protein targets, including hydrogen bonds, π-interactions, and coordination to metal ions. This versatility underscores their potential in developing drug-like molecules with high protein interaction capabilities (Juhás & Zítko, 2020).

Pyrazine Derivatives in Heterocyclic Chemistry

The synthesis and applications of heterocyclic N-oxide derivatives, such as those derived from pyrazines, are well-documented due to their significant roles as synthetic intermediates and in biological contexts. These compounds exhibit a range of functionalities, particularly in organic synthesis, catalysis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The review by Li et al. (2019) highlights the importance of heterocyclic N-oxide derivatives in advanced chemistry and drug development, indicating the broad applicability of pyrazine derivatives in these fields (Li et al., 2019).

Pyrazine Derivatives in Organic Synthesis

Pyrazine derivatives are essential in organic synthesis, serving as core structures in various compounds with significant agrochemical and pharmaceutical activities. The review on the synthesis and bioevaluation of novel pyrazole by different methods emphasizes the importance of pyrazole derivatives, including those derived from pyrazine structures, in yielding compounds with potential physical and chemical properties such as antimicrobial, antifungal, antiviral, and antioxidant activities. This underscores the versatility and utility of pyrazine derivatives in synthesizing biologically active compounds (Sheetal et al., 2018).

Pyrazine Derivatives in Drug Discovery

Pyrazine derivatives have shown significant potential in drug discovery, particularly in the development of dipeptidyl peptidase IV (DPP IV) inhibitors for treating type 2 diabetes mellitus. The review on recent patents of DPP IV inhibitors details the role of pyrazine derivatives in inhibiting the degradation of incretin molecules, thereby promoting insulin secretion and offering a therapeutic pathway for diabetes management. This application highlights the critical role of pyrazine derivatives in addressing complex medical conditions through targeted biochemical pathways (Mendieta et al., 2011).

Mechanism of Action

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The exact target of this specific compound would need to be determined through further experimental studies.

Mode of Action

The mode of action would depend on the specific biological target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

Without specific information on the compound’s target and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Piperidine derivatives have been found to impact a wide range of biochemical processes, including signal transduction, neurotransmission, and metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. These properties are often determined by the compound’s chemical structure and can be influenced by factors such as its size, polarity, and stability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to alterations in cellular metabolism or cell death .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target .

Biochemical Analysis

Biochemical Properties

2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, leading to modulation of their activity. The nature of these interactions often involves binding to the active site of the enzyme, resulting in either inhibition or activation of the enzyme’s catalytic function. Additionally, this compound can form complexes with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that promote cell proliferation and survival. Conversely, it can also induce apoptosis in specific cell types by triggering stress-related pathways. The impact on gene expression includes upregulation or downregulation of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can lead to the activation of downstream kinases, which in turn phosphorylate target proteins, altering their activity. Additionally, this compound can inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors such as light and temperature. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to detrimental effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in glycolysis, leading to altered glucose metabolism. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, impacting lipid synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it can be targeted to the nucleus, affecting gene expression and chromatin structure .

Properties

IUPAC Name |

2-ethyl-5-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-2-11-9-13-10-16(7-8-17(13)15-11)12-3-5-14-6-4-12/h9,12,14H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJNELYZIQEYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2CCN(CC2=C1)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.